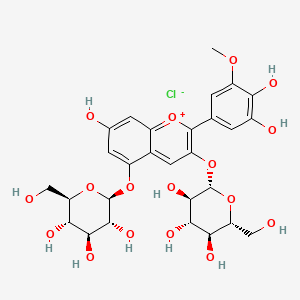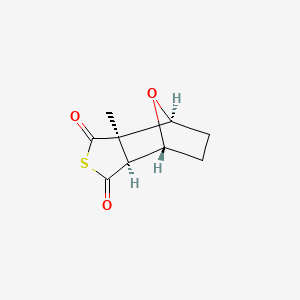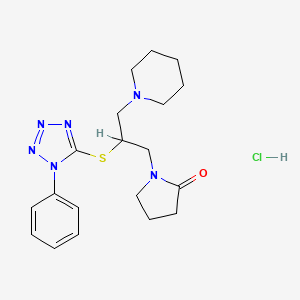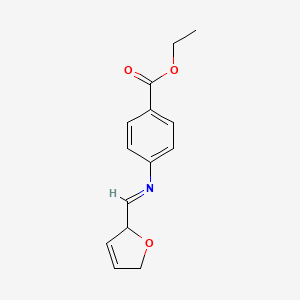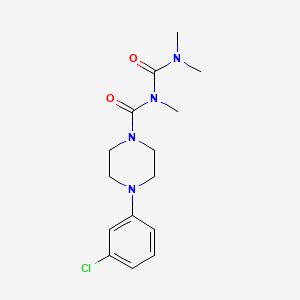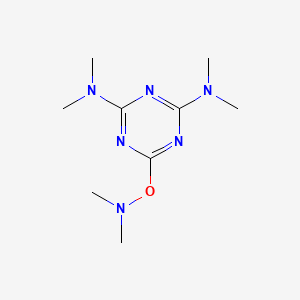
1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N’,N’-tetramethyl- is a compound belonging to the triazine family Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N’,N’-tetramethyl- typically involves the nucleophilic substitution of cyanuric chloride with dimethylamine and other reagents. The reaction conditions often include the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N’,N’-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N’,N’-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-((dimethylamino)oxy)-N,N,N’,N’-tetramethyl- can be compared with other similar triazine compounds, such as:
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides and other agricultural applications.
Hexamethylmelamine: Used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Also used for its antitumor properties.
Properties
CAS No. |
103109-43-9 |
|---|---|
Molecular Formula |
C9H18N6O |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
6-(dimethylaminooxy)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H18N6O/c1-13(2)7-10-8(14(3)4)12-9(11-7)16-15(5)6/h1-6H3 |
InChI Key |
CSWCQLYEPDZGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)ON(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


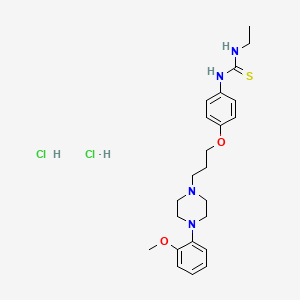
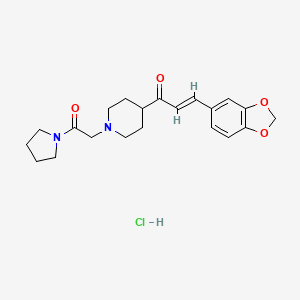

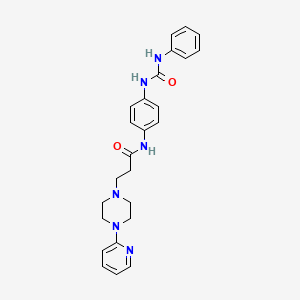
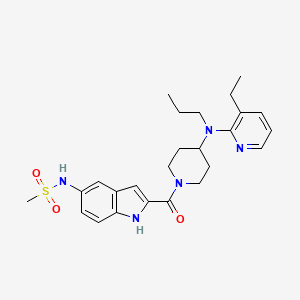
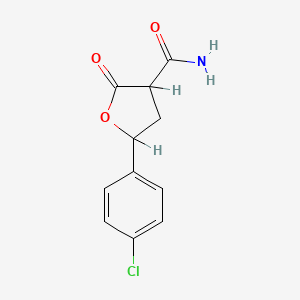
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
